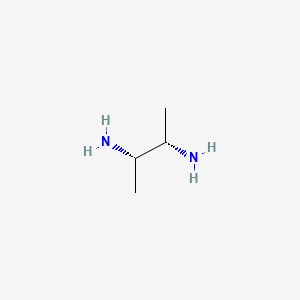
2,3-Butanediamine, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-(-)-2,3-Butanediamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is known for its enantiomeric purity and is often used in asymmetric synthesis and as a chiral ligand in catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2S,3S)-(-)-2,3-butanediamine dihydrochloride typically involves the reduction of 2,3-butanedione using a chiral catalyst. One common method employs a biocatalyst such as butanedione cetyl reductase from Bacillus stearothermophilus, which reduces 2,3-butanedione to (2S,3S)-2,3-butanediol. This diol is then converted to the diamine through subsequent reactions .
Industrial Production Methods
Industrial production of (2S,3S)-(-)-2,3-butanediamine dihydrochloride often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired chiral diamine with high yield and enantiomeric purity. The fermentation broth is then processed to isolate and purify the compound .
化学反応の分析
Types of Reactions
(2S,3S)-(-)-2,3-Butanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form primary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include imines, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
(2S,3S)-(-)-2,3-Butanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (2S,3S)-(-)-2,3-butanediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a chiral ligand, influencing the stereochemistry of the reactions it participates in. It can also form complexes with metal ions, which can then catalyze various chemical transformations .
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-Butanediamine dihydrochloride: The enantiomer of (2S,3S)-(-)-2,3-butanediamine dihydrochloride.
(2S,3S)-2,3-Butanediol: A related compound that can be converted to the diamine.
(2R,3R)-2,3-Butanediol: The enantiomer of (2S,3S)-2,3-butanediol.
Uniqueness
(2S,3S)-(-)-2,3-Butanediamine dihydrochloride is unique due to its high enantiomeric purity and its ability to act as a chiral ligand in asymmetric synthesis. Its specific stereochemistry allows it to interact with enzymes and receptors in a highly selective manner, making it valuable in both research and industrial applications .
特性
CAS番号 |
52165-56-7 |
|---|---|
分子式 |
C4H12N2 |
分子量 |
88.15 g/mol |
IUPAC名 |
(2S,3S)-butane-2,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m0/s1 |
InChIキー |
GHWVXCQZPNWFRO-IMJSIDKUSA-N |
異性体SMILES |
C[C@@H]([C@H](C)N)N |
正規SMILES |
CC(C(C)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


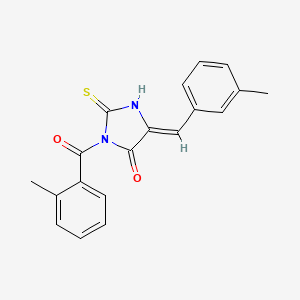


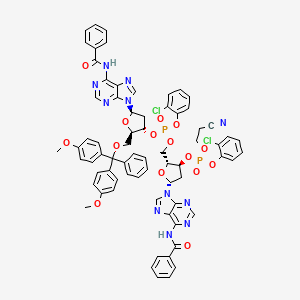
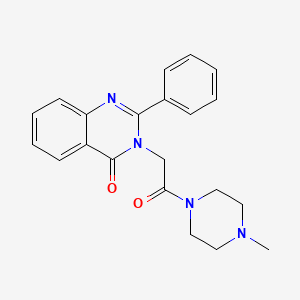
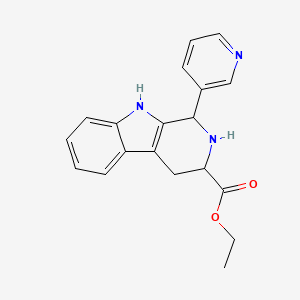

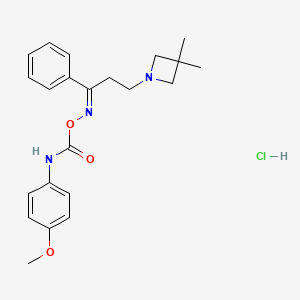
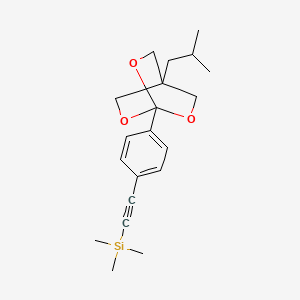
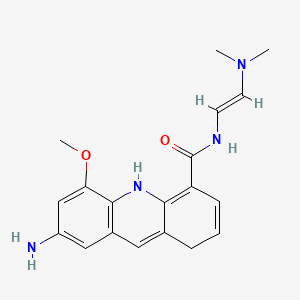


![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)

